molecular formula C31H47NaO6 B1261126 Fusidin

Fusidin

Cat. No. B1261126
M. Wt: 538.7 g/mol
InChI Key: HJHVQCXHVMGZNC-SJEUXBRASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

An antibiotic isolated from the fermentation broth of Fusidium coccineum. (From Merck Index, 11th ed). It acts by inhibiting translocation during protein synthesis.

Scientific Research Applications

Antibacterial Activity and Clinical Efficacy

  • Fusidin, specifically sodium fusidin, demonstrates high antibacterial activity, particularly against methicillin-resistant staphylococci. It has shown high efficacy in treating various infections such as perichondritis, osteomyelitis, pyodermia, pseudofurunculosis, and multiple skin abscesses. This is attributed to its satisfactory penetration into skin and cartilage tissues (Navashin et al., 1976).

Antidiabetogenic Properties

  • Fusidin has shown potential in reducing diabetes incidence in diabetes-prone BB (BioBreeding) rats. The study highlighted sex-dependent variations in drug accumulation and its impact on diabetes incidence, indicating fusidin's significant oral absorption and its effect in lowering random blood glucose levels in non-diabetic rats (Hageman & Buschard, 2002).

Immunomodulatory Effects

  • Fusidin displays immunomodulatory properties, influencing the production and release of pro- and anti-inflammatory cytokines. This effect was observed in the treatment of experimental autoimmune neuritis (EAN) in rats, a model for Guillain-Barré syndrome. Fusidin treatment led to marked amelioration in the clinical course of the disease (Marco et al., 1999).

Therapeutic Effects in Inflammatory Diseases

  • Sodium fusidate (fusidin) exhibited therapeutic efficacy in a rat model of dinitrobenzenesulfonic acid-induced colitis, resembling human inflammatory bowel disease. Fusidin administration resulted in significant improvements in clinical, histological, and immunological markers of the disease, along with reduced levels of inflammatory cytokines (Di Marco et al., 2003).

Fusidin in Experimental Autoimmune Myocarditis

  • In a study on experimental autoimmune myocarditis (EAM) in rats, fusidin treatment, both early and late after disease induction, significantly reduced clinical and histological signs of the disease. This included decreased heart weight and a lower incidence of EAM, suggesting its potential in treating human giant cell myocarditis and postmyocarditis dilated cardiomyopathy (Milenković et al., 2005).

Impact on Pancreatic Beta-Cell Functions

  • Fusidin's impact on pancreatic beta-cell functions has been explored, particularly its interaction with cytokines like interleukin-1 and IL-6. The drug inhibited the inhibitory effect of these cytokines on glucose-induced insulin production in rat pancreatic islets, suggesting a protective effect on beta-cell functions (Bendtzen et al., 1992).

Role in Septic Shock and Diabetes Models

  • Fusidin has been evaluated in models of insulin-dependent diabetes mellitus and septic shock. It showed promising results in reducing the incidence of diabetes in mice and decreasing lethality in septic shock models. This effect is likely due to its capacity to modulate cytokine secretion and response (Nicoletti et al., 1995).

properties

Molecular Formula

C31H47NaO6

Molecular Weight

538.7 g/mol

IUPAC Name

sodium;(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

InChI

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20+;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31?;/m0./s1

InChI Key

HJHVQCXHVMGZNC-SJEUXBRASA-M

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4C3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)[O-])OC(=O)C)C)O)C.[Na+]

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+]

synonyms

Acid, Fusidic
Fucithalmic
Fusidate Sodium
Fusidate, Silver
Fusidate, Sodium
Fusidic Acid
Fusidic Acid, Sodium Salt
Fusidin
Silver Fusidate
Sodium Fusidate
Sodium, Fusidate
Stanicide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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